molecular formula C12H17NO3 B1668410 Cerulenin CAS No. 17397-89-6

Cerulenin

Cat. No.: B1668410
CAS No.: 17397-89-6
M. Wt: 223.27 g/mol
InChI Key: GVEZIHKRYBHEFX-NQQPLRFYSA-N
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Description

Mechanism of Action

Target of Action

Cerulenin is an antifungal antibiotic that primarily targets the fatty acid synthase , specifically b-ketoacyl-acyl carrier protein synthase (FabH, FabB and FabF condensation enzymes) . These enzymes play a crucial role in the synthesis of fatty acids. This compound also targets HMG-CoA synthetase , which is involved in sterol synthesis .

Mode of Action

This compound acts by irreversibly binding to its targets. In the case of fatty acid synthase, it binds in an equimolar ratio to b-keto-acyl-ACP synthase . This binding prevents the formation of fatty acids and sterols . In sterol synthesis, this compound inhibits HMG-CoA synthetase activity .

Biochemical Pathways

This compound affects the biochemical pathways of both fatty acid and sterol synthesis. By binding to b-keto-acyl-ACP synthase, it blocks the interaction of malonyl-CoA, a key intermediate in fatty acid synthesis . This results in the inhibition of fatty acid synthesis. Similarly, by inhibiting HMG-CoA synthetase, this compound disrupts sterol synthesis .

Result of Action

The inhibition of fatty acid and sterol synthesis by this compound leads to a disruption in the growth of fungi and bacteria . In human cancer cell lines, inhibition of fatty acid synthase by this compound leads to cytotoxicity and apoptosis, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated fatty acid synthase pathway .

Action Environment

It is known that this compound is a natural product of the fungusCephalosporium caerulens, suggesting that it is stable and effective in the environmental conditions where this fungus thrives .

Biochemical Analysis

Biochemical Properties

Cerulenin is known to interfere with the formation of fatty acids and sterols . In fatty acid synthesis, it binds in an equimolar ratio to β-keto-acyl-ACP synthase . This interaction inhibits the enzyme, thereby preventing the synthesis of fatty acids . In sterol synthesis, this compound inhibits HMG-CoA synthetase activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It interrupts fungal growth by inhibiting the biosynthesis of sterols and fatty acids . In human cancer cell lines, inhibition of FAS by this compound leads to cytotoxicity and apoptosis . This effect is believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its irreversible binding to fatty acid synthase, specifically β-ketoacyl-acyl carrier protein synthase (FabH, FabB, and FabF condensation enzymes) . This binding inhibits the enzyme, leading to a decrease in fatty acid synthesis .

Temporal Effects in Laboratory Settings

It is known that this compound’s primary effect may be the inhibition of intermediate and long-chain lipid synthesis .

Dosage Effects in Animal Models

This compound has been shown to cause dramatic weight loss in animals

Metabolic Pathways

This compound is involved in the metabolic pathways of fatty acid and sterol synthesis . It inhibits the enzymes involved in these pathways, leading to a decrease in the production of fatty acids and sterols .

Chemical Reactions Analysis

Cerulenin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other chemical groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Cerulenin is unique in its ability to inhibit both fatty acid and sterol biosynthesis. Similar compounds include:

    C75: Another fatty acid synthase inhibitor with similar anticancer properties.

    Orlistat: A lipase inhibitor that also affects fatty acid metabolism.

    Triclosan: An antibacterial and antifungal agent that inhibits fatty acid synthesis.

Compared to these compounds, this compound’s dual inhibition of fatty acid and sterol biosynthesis makes it a valuable tool for studying lipid metabolism and developing new therapeutic agents .

Properties

IUPAC Name

(2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEZIHKRYBHEFX-NQQPLRFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=CCCC(=O)C1C(O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C/C=C/CCC(=O)[C@@H]1[C@@H](O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040995
Record name Cerulenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Cerulenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Irreversibly binds to fatty acid synthase, specifically b-ketoacyl-acyl carrier protein synthase (FabH, FabB and FabF condensation enzymes). A number of tumor cells and cell lines have been observed to have highly upregulated expression and activity of fatty acid synthase (FAS). Inhibition of FAS by cerulenin leads to cytotoxicity and apoptosis in human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway.
Record name Cerulenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

17397-89-6
Record name (+)-Cerulenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17397-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerulenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerulenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cerulenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2R-[2α,3α(4E,7E)]]-3-(1-oxonona-4,7-dienyl)oxirane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.643
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Record name CERULENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF286Y830Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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